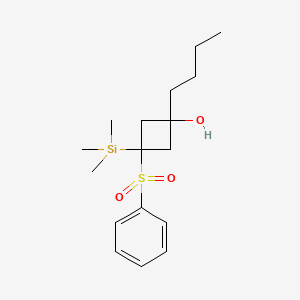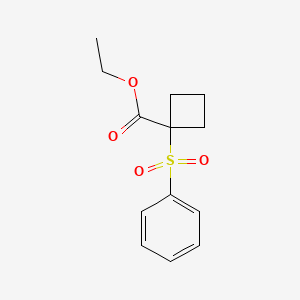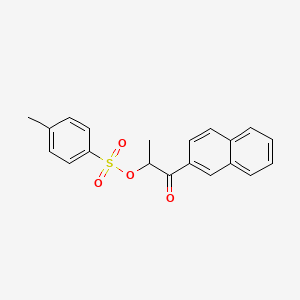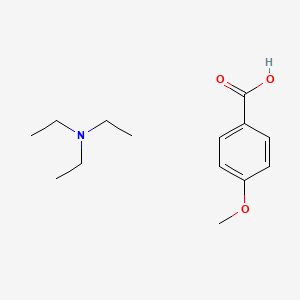
2,2'-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane) is a complex organic compound characterized by its unique structure, which includes sulfur and silicon atoms. This compound is part of a class of organosilicon compounds known for their diverse applications in various fields, including materials science and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane) typically involves the reaction of appropriate organosilicon precursors with sulfur-containing reagents. One common method includes the use of butyl, ethyl, and methyl-substituted silanes in the presence of a sulfur source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts to enhance reaction efficiency and yield is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original sulfide form.
Substitution: The silicon atoms can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and organometallic compounds are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon derivatives.
Applications De Recherche Scientifique
2,2’-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions between silicon and biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism by which 2,2’-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane) exerts its effects involves interactions at the molecular level. The sulfur and silicon atoms in the compound can form bonds with various substrates, influencing the compound’s reactivity and stability. These interactions can affect molecular pathways, including those involved in catalysis and material formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Sulfanediylbis(2-butyl-6-methyl-1,2,6-thiadisilinane): Similar structure but lacks the ethyl group.
2,2’-Sulfanediylbis(2-ethyl-6-methyl-1,2,6-thiadisilinane): Similar structure but lacks the butyl group.
2,2’-Sulfanediylbis(2-butyl-6-ethyl-1,2,6-thiadisilinane): Similar structure but lacks the methyl group.
Uniqueness
The presence of butyl, ethyl, and methyl groups in 2,2’-Sulfanediylbis(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinane) provides it with unique steric and electronic properties, making it distinct from its analogs
Propriétés
Numéro CAS |
89588-59-0 |
|---|---|
Formule moléculaire |
C20H46S3Si4 |
Poids moléculaire |
495.1 g/mol |
Nom IUPAC |
2-butyl-2-[(2-butyl-6-ethyl-6-methyl-1,2,6-thiadisilinan-2-yl)sulfanyl]-6-ethyl-6-methyl-1,2,6-thiadisilinane |
InChI |
InChI=1S/C20H46S3Si4/c1-7-11-17-26(19-13-15-24(5,9-3)21-26)23-27(18-12-8-2)20-14-16-25(6,10-4)22-27/h7-20H2,1-6H3 |
Clé InChI |
AONGTQDCTCQOQN-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si]1(CCC[Si](S1)(C)CC)S[Si]2(CCC[Si](S2)(C)CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



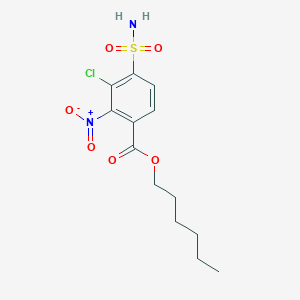
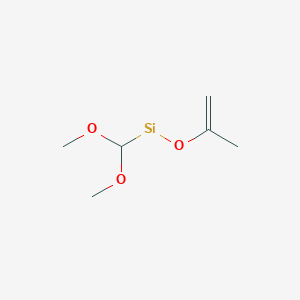
![N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14401191.png)
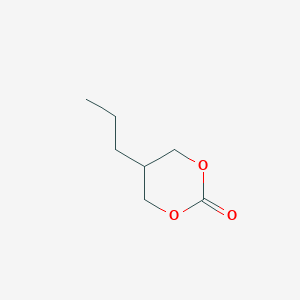

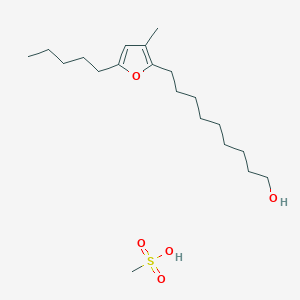
![1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14401211.png)
![5-[4-(3,5-Dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401214.png)
